molecular formula C15H22O3 B15334122 Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate

Cat. No.: B15334122
M. Wt: 250.33 g/mol
InChI Key: RFYVHEGGUOAOPX-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate is an organic compound with a complex structure that includes an ethyl ester, a tert-butyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-[4-(tert-Butyl)phenyl]-3-oxopropanoate.

    Reduction: Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxypropanoic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[4-(tert-Butyl)phenyl]-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.

    Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxypropanoate chain.

Uniqueness

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions and stability.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C15H22O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13,16H,5,10H2,1-4H3

InChI Key

RFYVHEGGUOAOPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(C)(C)C)O

Origin of Product

United States

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